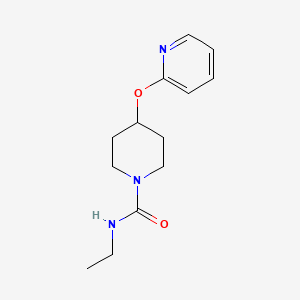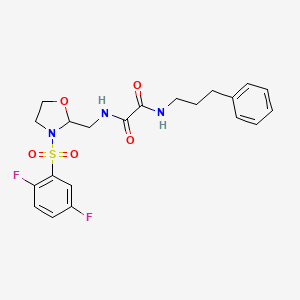
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their biological activities and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-(pyridin-2-yloxy)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxylic acid.
Reduction: Formation of N-ethyl-4-(pyridin-2-yloxy)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylpiperidine: A simpler analog with similar structural features but lacking the pyridin-2-yloxy group.
4-(pyridin-2-yloxy)piperidine: A related compound that lacks the N-ethyl group.
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxylate: A closely related ester derivative.
Uniqueness
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of both the N-ethyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
N-ethyl-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-13(17)16-9-6-11(7-10-16)18-12-5-3-4-8-15-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNCWDLJYRLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

![N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2613611.png)
![benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)
![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2613621.png)
![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)
